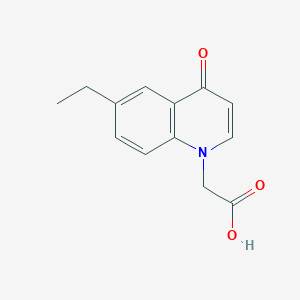

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with an ethyl group at the 6th position and an acetic acid moiety at the 1st position.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)essigsäure umfasst typischerweise die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch verschiedene Verfahren synthetisiert werden, wie z. B. die Skraup-Synthese, die die Kondensation von Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel umfasst.

Einführung der Ethylgruppe: Die Ethylgruppe kann durch Alkylierungsreaktionen unter Verwendung von Ethylhalogeniden in Gegenwart einer Base eingeführt werden.

Bildung des Essigsäureanteils: Die Essigsäuregruppe kann durch Carboxylierungsreaktionen eingeführt werden, z. B. durch Reaktion eines Grignard-Reagenzes mit Kohlendioxid.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich großtechnische Versionen der oben genannten Synthesewege umfassen, mit Optimierungen für Ausbeute, Reinheit und Kosteneffizienz. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Ketongruppe in einen Alkohol umzuwandeln.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Chinolinkern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Basen (z. B. Natriumhydroxid) werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Carbonsäuren oder Aldehyden führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebs-Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)essigsäure hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Chinolinderivate mit verschiedenen molekularen Zielstrukturen interagieren, wie z. B. Enzymen, Rezeptoren und DNA. Die Verbindung kann die Enzymaktivität hemmen, an Rezeptorstellen binden oder sich in die DNA interkalieren und so ihre Wirkungen entfalten.

Wirkmechanismus

The mechanism of action of 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound might inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, thereby exerting its effects.

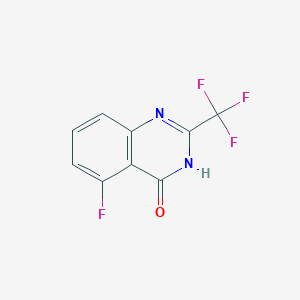

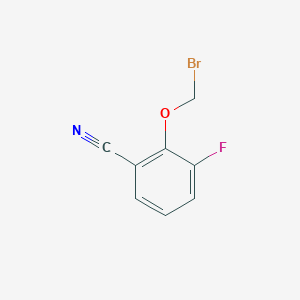

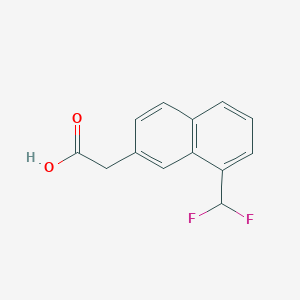

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinolin: Die Stammverbindung der Chinolin-Familie.

Chlorquin: Ein bekanntes Antimalariamittel mit einem Chinolinkern.

Chinacrin: Ein weiteres Antimalariamittel mit strukturellen Ähnlichkeiten.

Einzigartigkeit

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)essigsäure ist einzigartig durch ihr spezifisches Substitutionsmuster, das im Vergleich zu anderen Chinolinderivaten möglicherweise unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht.

Eigenschaften

Molekularformel |

C13H13NO3 |

|---|---|

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

2-(6-ethyl-4-oxoquinolin-1-yl)acetic acid |

InChI |

InChI=1S/C13H13NO3/c1-2-9-3-4-11-10(7-9)12(15)5-6-14(11)8-13(16)17/h3-7H,2,8H2,1H3,(H,16,17) |

InChI-Schlüssel |

QIKWSQNDVYCFEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B11876434.png)

![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)

![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)

![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)